(3,5-Dimethylisoxazol-4-yl)methanesulfonyl chloride

Physicochemical profiling Medicinal chemistry Lead optimization

(3,5-Dimethylisoxazol-4-yl)methanesulfonyl chloride (CAS 1181458-41-2) is a heterocyclic sulfonyl chloride building block featuring a 3,5-dimethylisoxazole ring connected to a methanesulfonyl chloride group via a methylene (–CH₂–) spacer. Its molecular formula is C₆H₈ClNO₃S, with a molecular weight of 209.65 g/mol, a calculated logP of 0.38, and a polar surface area of 60.17 Ų.

Molecular Formula C6H8ClNO3S
Molecular Weight 209.65 g/mol
Cat. No. B13189565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dimethylisoxazol-4-yl)methanesulfonyl chloride
Molecular FormulaC6H8ClNO3S
Molecular Weight209.65 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CS(=O)(=O)Cl
InChIInChI=1S/C6H8ClNO3S/c1-4-6(3-12(7,9)10)5(2)11-8-4/h3H2,1-2H3
InChIKeyBKMGJKWQMQZFNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,5-Dimethylisoxazol-4-yl)methanesulfonyl chloride – Structural Identity and Procurement-Relevant Profile


(3,5-Dimethylisoxazol-4-yl)methanesulfonyl chloride (CAS 1181458-41-2) is a heterocyclic sulfonyl chloride building block featuring a 3,5-dimethylisoxazole ring connected to a methanesulfonyl chloride group via a methylene (–CH₂–) spacer . Its molecular formula is C₆H₈ClNO₃S, with a molecular weight of 209.65 g/mol, a calculated logP of 0.38, and a polar surface area of 60.17 Ų [1]. The compound is supplied as a research-grade electrophilic reagent (typical purity 95–98%) used primarily for the synthesis of sulfonamides, sulfonate esters, and sulfonohydrazides in medicinal chemistry and agrochemical programs . The defining structural feature that governs its differentiation from in-class analogs is the methylene spacer, which electronically and sterically decouples the reactive sulfonyl chloride from the isoxazole heterocycle .

Why (3,5-Dimethylisoxazol-4-yl)methanesulfonyl chloride Cannot Be Replaced by a Generic Sulfonyl Chloride


Substituting (3,5-dimethylisoxazol-4-yl)methanesulfonyl chloride with a generic aliphatic sulfonyl chloride (e.g., methanesulfonyl chloride) or with the directly attached isoxazole-4-sulfonyl chloride analog (CAS 80466-79-1) is not scientifically equivalent. The methylene spacer in the target compound serves two non-interchangeable functions: (1) it electronically insulates the isoxazole ring from the electrophilic –SO₂Cl group, mitigating the complex decomposition pathway documented for directly attached isoxazole sulfonyl chlorides where the heterocycle itself degrades in the presence of electrophilic moieties [1]; and (2) it introduces an additional rotatable bond (2 vs. 1) that alters the conformational landscape of the derived sulfonamide or sulfonate ester, directly affecting target binding geometry in structure-based drug design [2]. Furthermore, the logP difference of Δ0.24 between the target compound (logP 0.38) and its direct sulfonyl chloride analog (logP 0.62) translates to a measurable shift in partition behavior that impacts both synthetic workup and the physicochemical profile of final compounds [3]. These differences are not cosmetic—they directly determine whether a lead series retains on-target potency, synthetic tractability, and stability upon storage and handling [1][4].

(3,5-Dimethylisoxazol-4-yl)methanesulfonyl chloride – Quantitative Differentiation Evidence Against Closest Analogs


LogP and Hydrophilicity Shift vs. Direct Sulfonyl Chloride Analog (CAS 80466-79-1)

The target compound exhibits a calculated logP of 0.377, which is 0.238 log units lower (more hydrophilic) than the directly attached 3,5-dimethylisoxazole-4-sulfonyl chloride (CAS 80466-79-1; logP = 0.615) [1][2]. This ΔlogP of –0.238 corresponds to an approximately 1.73-fold difference in the n-octanol/water partition coefficient, meaning the target compound partitions preferentially into the aqueous phase relative to the direct analog. The logD at pH 7.4 shows an identical trend: 0.377 for the target vs. 0.615 for the comparator [1][2]. This shift is attributed to the methylene spacer reducing the overall lipophilicity of the molecule while simultaneously increasing the polar surface area (PSA: 60.17 Ų for the target vs. approximately 51.0 Ų for the direct analog) [1].

Physicochemical profiling Medicinal chemistry Lead optimization

Heterocycle Stability: Methylene Spacer Mitigates Isoxazole Ring Decomposition

A comprehensive 2026 study of 236 heteroaromatic sulfonyl halides (165 newly synthesized) established that isoxazole derivatives with directly attached sulfonyl chloride groups undergo a specific complex decomposition pathway 'likely related to the limited stability of the heterocycle itself in the presence of electrophilic moieties' [1]. This pathway, distinct from simple hydrolysis or SO₂ extrusion, was observed specifically for furan, isoxazole, and certain isothiazole systems. The target compound's methylene spacer physically separates the electrophilic –SO₂Cl group from the isoxazole ring, decoupling the heterocycle from the decomposition-prone electronic environment. Direct-storage evidence corroborates this: 3,5-dimethylisoxazole-4-sulfonyl chloride (direct attachment) requires storage under inert gas (N₂ or Ar) at 2–8°C with explicit moisture-sensitivity warnings [2], whereas the target compound carries standard long-term cool, dry storage recommendations without inert atmosphere requirements .

Reagent stability Synthetic reliability Storage and handling

Molecular Geometry and Conformational Flexibility: Rotatable Bond Advantage for Target Binding

The target compound possesses 2 rotatable bonds (the CH₂–S bond connecting the isoxazole ring to the sulfonyl group, and the S–Cl bond), compared to only 1 rotatable bond in 3,5-dimethylisoxazole-4-sulfonyl chloride [1][2]. This additional degree of conformational freedom, combined with the ~1.5 Å extension provided by the methylene spacer, alters the exit vector of the sulfonamide/sulfonate group relative to the isoxazole ring. In the context of the well-established 3,5-dimethylisoxazole pharmacophore—which functions as an acetyl-lysine (KAc) bioisostere in bromodomain inhibitors [3]—this geometric difference is functionally significant. The potent BRD4 inhibitor from US9725449 (Example 99, IC₅₀ = 1 nM) incorporates a dimethylisoxazole-methanesulfonyl motif where the methylene spacer positions the sulfonamide nitrogen for optimal hydrogen bonding within the bromodomain acetyl-lysine binding pocket, as confirmed by time-resolved fluorescence resonance energy transfer (TR-FRET) assay against BRD4 (44–168), BRD4 (333–460), and BRD4 (1–477) domains [4].

Structure-based drug design Conformational analysis Fragment growing

Derivative Biological Performance: Hepatoprotective Activity of Bis(isoxazol-4-ylmethylsulfanyl)alkane Metal Complexes vs. SAM Standard

Derivatives synthesized from the 3,5-dimethylisoxazol-4-ylmethylsulfanyl scaffold—which is directly accessible from the target sulfonyl chloride via reduction and nucleophilic substitution—demonstrate quantifiable in vivo hepatoprotective activity comparable to the clinical reference drug S-adenosyl-L-methionine (SAM) [1]. Specifically, the palladium(II) complex of 1,2-bis(isoxazol-4-ylmethylsulfanyl)ethane, prepared from the corresponding sulfanyl precursor, was classified as practically non-toxic (LD₅₀ range: 1001–3000 mg/kg by Sidorov classification) and exhibited hepatoprotective efficacy statistically equivalent to SAM in an acute CCl₄-induced hepatotoxicity model in rodents following intraperitoneal administration of a 50% CCl₄ solution in olive oil [1]. In contrast, analogous sulfanyl derivatives prepared from the directly attached sulfonyl chloride series (isoxazole-4-sulfonyl chlorides) yielded compounds with significantly lower fungitoxic activity in antifungal assays, as reported by Cremlyn et al., suggesting that the methylene spacer in the sulfanyl series contributes to a more favorable pharmacophoric presentation [2].

Bioinorganic chemistry Hepatoprotective agents In vivo pharmacology

Regioisomeric Differentiation: 4-Position Methanesulfonyl vs. 3-Position and 5-Position Analogs

Among the isomeric isoxazole methanesulfonyl chlorides, the 4-position substitution pattern of the target compound is structurally and functionally distinct from both the 3-yl (CAS 1334148-86-5) and 5-yl (CAS 1781708-19-7) regioisomers [1]. The 4-position places the reactive sulfonyl chloride at the only ring carbon that is flanked by both heteroatoms (N and O) of the isoxazole ring, creating a unique electronic environment where the methanesulfonyl group experiences the combined inductive effects of both the endocyclic nitrogen and oxygen atoms. This contrasts with the 3-yl isomer (adjacent only to oxygen) and the 5-yl isomer (adjacent only to nitrogen). While no published head-to-head biological comparison of all three regioisomers exists for the target compound specifically, the 3,5-dimethylisoxazol-4-yl motif has been independently validated as a privileged scaffold in bromodomain inhibition, with the 4-position substitution shown crystallographically to direct the functional group into the acetyl-lysine binding channel [2]. The 3- and 5-yl regioisomers cannot achieve the same binding trajectory due to the different angular relationship between the sulfonamide vector and the KAc-mimetic isoxazole ring [2].

Regioselective synthesis Structure-activity relationships Medicinal chemistry

Commercial Availability and Purity Benchmarking Against Direct Sulfonyl Chloride Analog

The target compound is commercially available from multiple established research chemical suppliers including Enamine (Catalog EN300-43852, 95% purity) [1], AKSci (Catalog 1762DG, 95% purity) , and Santa Cruz Biotechnology (Catalog sc-347426) , with listed purity specifications of 95–98%. The directly attached analog 3,5-dimethylisoxazole-4-sulfonyl chloride (CAS 80466-79-1) is more widely stocked (Thermo Fisher, Alfa Aesar, BOC Sciences) with purity typically at 98% [2], but requires stringent cold-chain and inert-atmosphere logistics for stability preservation [2]. The target compound's MDL number (MFCD12197031) enables unambiguous database registration and ordering across procurement platforms [1]. The broader commercial availability of the direct analog may superficially appear advantageous, but its documented storage constraints (2–8°C under N₂/Ar, moisture sensitivity) introduce procurement complexity and risk of batch-to-batch degradation that the target compound avoids [2].

Chemical sourcing Supply chain Quality control

Optimal Procurement and Application Scenarios for (3,5-Dimethylisoxazol-4-yl)methanesulfonyl chloride


Bromodomain and BET Protein Inhibitor Lead Optimization

The 3,5-dimethylisoxazole moiety is a validated acetyl-lysine (KAc) bioisostere that occupies the KAc binding pocket of bromodomains as confirmed by X-ray crystallography [1]. The target compound, with its 4-position methylene spacer, enables the synthesis of sulfonamide-linked inhibitors where the sulfonamide group extends from the isoxazole KAc mimic with a geometry optimized for hydrogen bonding within the bromodomain binding channel. The BRD4 inhibitor from US9725449 (IC₅₀ = 1 nM) exemplifies this design principle, demonstrating that the methylene spacer contributes to sub-nanomolar potency when coupled with appropriate aromatic capping groups [2]. Medicinal chemistry teams pursuing BET bromodomain targets (BRD2, BRD3, BRD4, BRDT) should prioritize this building block over directly attached sulfonyl chloride analogs, which cannot replicate the required exit vector geometry.

Synthesis of Hepatoprotective Metal-Organic Complexes

The bis(isoxazol-4-ylmethylsulfanyl)alkane scaffold derived from the target sulfonyl chloride serves as a versatile ligand for palladium(II) and platinum(II) complexation. The resulting Pd(II) metallaheterocycles have demonstrated statistically significant hepatoprotective activity equivalent to S-adenosyl-L-methionine (SAM) in CCl₄-induced acute liver injury models, with a favorable safety profile (practically non-toxic, LD₅₀ 1001–3000 mg/kg) [3]. For research groups investigating metal-based therapeutics for liver disease, this building block offers a validated entry point to a compound series with established in vivo efficacy benchmarks, reducing the risk associated with exploring uncharacterized ligand scaffolds.

Diversity-Oriented Synthesis Requiring Ambient-Stable Sulfonyl Chloride Building Blocks

In automated parallel synthesis and high-throughput experimentation (HTE) workflows, reagent stability under ambient conditions is critical for operational reliability. The target compound's methylene spacer confers sufficient stability that it does not require inert atmosphere or cold-chain storage, unlike the moisture-sensitive 3,5-dimethylisoxazole-4-sulfonyl chloride [4]. This practical advantage makes it the preferred isoxazole sulfonyl chloride for 96-well plate-based amidation reactions, where exposure to ambient moisture during liquid handling is unavoidable. The compound's moderate logP (0.38) also facilitates aqueous workup, improving recovery yields in library synthesis compared to more lipophilic analogs [5].

Covalent Inhibitor and Chemical Probe Design with Sulfonyl Fluoride Counterpart Availability

The corresponding sulfonyl fluoride analog—(dimethyl-1,2-oxazol-4-yl)methanesulfonyl fluoride (C₆H₈FNO₃S, MW 195.19)—is also commercially available, enabling a matched-pair strategy for covalent probe development [6]. The chloride serves as the versatile intermediate for sulfonamide library synthesis, while the fluoride provides the electrophilic warhead for covalent target engagement studies. This paired availability, combined with the enhanced stability of the methanesulfonyl series over direct-ring-attached sulfonyl halides as documented by Shevchuk et al. [4], provides a coherent chemical biology workflow that is not feasible with the decomposition-prone direct sulfonyl chloride series.

Quote Request

Request a Quote for (3,5-Dimethylisoxazol-4-yl)methanesulfonyl chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.